molecular formula C23H45NO4 B13843791 Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate CAS No. 890090-58-1

Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate

Cat. No.: B13843791
CAS No.: 890090-58-1
M. Wt: 399.6 g/mol
InChI Key: JYVAHXMJWCAODA-UHFFFAOYSA-N
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Description

Methyl 5-DOXYL-stearate, free radical, is a spin label compound widely used in various scientific research fields. It is known for its unique properties as a stable free radical, making it valuable in studies involving electron spin resonance (ESR) and electron paramagnetic resonance (EPR). The compound has the empirical formula C23H45NO4 and a molecular weight of 399.61 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-DOXYL-stearate, free radical, typically involves the esterification of 5-DOXYL-stearic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of Methyl 5-DOXYL-stearate, free radical, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-DOXYL-stearate, free radical, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-DOXYL-stearate, free radical, is extensively used in scientific research due to its stable free radical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 5-DOXYL-stearate, free radical, involves its interaction with molecular targets through its unpaired electron. This interaction can be studied using ESR and EPR techniques to understand the local environment and dynamics of the compound. The molecular targets include lipids, proteins, and other biomolecules, and the pathways involved are related to the compound’s ability to act as a probe for studying molecular interactions .

Comparison with Similar Compounds

Methyl 5-DOXYL-stearate, free radical, can be compared with other similar spin label compounds such as:

  • 16-DOXYL-stearic acid, free radical
  • 4-Hydroxy-TEMPO
  • 3-Carboxy-PROXYL
  • Galvinoxyl, free radical

Uniqueness

Methyl 5-DOXYL-stearate, free radical, is unique due to its specific structure, which allows it to partition into lipid domains and provide detailed information about membrane dynamics and interactions. Its stability and reactivity make it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-18-23(19-16-17-21(25)27-4)24(26)22(2,3)20-28-23/h26H,5-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVAHXMJWCAODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175228
Record name Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890090-58-1
Record name Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890090-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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